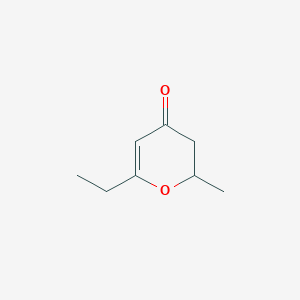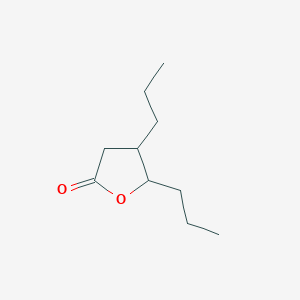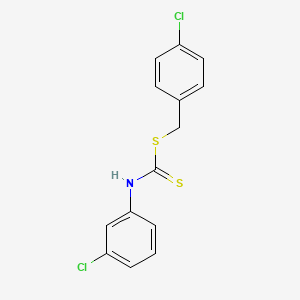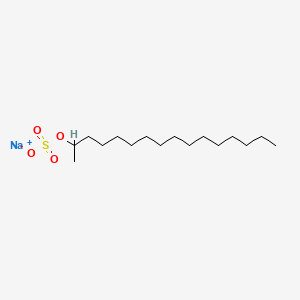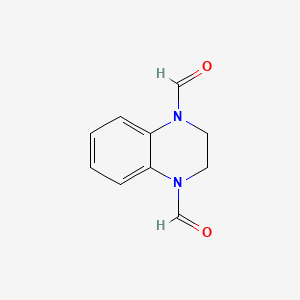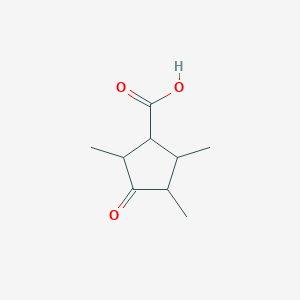
2,3,5-Trimethyl-4-oxocyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trimethyl-4-oxocyclopentane-1-carboxylic acid is a cyclopentanecarboxylic acid derivative characterized by the presence of three methyl groups and a keto group on the cyclopentane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-trimethyl-4-oxocyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3,5-trimethylcyclopentanone with carbon dioxide in the presence of a base to form the carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5-Trimethyl-4-oxocyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,3,5-Trimethyl-4-oxocyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3,5-trimethyl-4-oxocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The methyl groups may also affect the compound’s hydrophobicity and binding affinity .
Comparaison Avec Des Composés Similaires
2,3,5-Trimethylcyclopentanone: Shares the same cyclopentane ring structure but lacks the carboxylic acid group.
3-Oxo-1-cyclopentanecarboxylic acid: Similar structure but without the methyl groups.
Uniqueness: 2,3,5-Trimethyl-4-oxocyclopentane-1-carboxylic acid is unique due to the combination of its keto group, carboxylic acid group, and three methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
15235-82-2 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
2,3,5-trimethyl-4-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-4-5(2)8(10)6(3)7(4)9(11)12/h4-7H,1-3H3,(H,11,12) |
Clé InChI |
AZNKKGKPXLDLBE-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(=O)C(C1C(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




